(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cyclazocine is a synthetic opioid compound known for its unique pharmacological properties. It was first synthesized in the 1960s and has been studied for its potential use as an analgesic and in the treatment of opioid addiction. Unlike traditional opioids, (+)-Cyclazocine acts as a mixed agonist-antagonist at opioid receptors, which contributes to its distinctive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cyclazocine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the construction of the cyclohexylmethylamine core through a series of condensation and cyclization reactions.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to achieve the desired pharmacological properties. This may include nitration, reduction, and alkylation reactions.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure (+)-Cyclazocine.
Industrial Production Methods
Industrial production of (+)-Cyclazocine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. Industrial methods also emphasize the use of cost-effective reagents and solvents to minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(+)-Cyclazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on (+)-Cyclazocine, potentially leading to new analogs.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new groups into the molecule, affecting its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., bromine) are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioids and their interactions with receptors.
Biology: Research on (+)-Cyclazocine helps in understanding the mechanisms of opioid receptor activation and desensitization.
Medicine: The compound is investigated for its potential use in pain management and as a treatment for opioid addiction. Its mixed agonist-antagonist properties make it a candidate for reducing withdrawal symptoms and preventing relapse.
Industry: (+)-Cyclazocine is used in the development of new analgesics and addiction treatments, contributing to the pharmaceutical industry’s efforts to address the opioid crisis.
Mechanism of Action
(+)-Cyclazocine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa-opioid receptors and as an antagonist at mu-opioid receptors. This dual action results in analgesic effects without the high risk of addiction associated with traditional opioids. The compound also modulates neurotransmitter release, influencing pain perception and mood.
Comparison with Similar Compounds
(+)-Cyclazocine is unique among opioids due to its mixed agonist-antagonist properties. Similar compounds include:
Buprenorphine: Another mixed agonist-antagonist used in opioid addiction treatment.
Pentazocine: A kappa-opioid receptor agonist with similar analgesic properties.
Nalorphine: An early mixed agonist-antagonist with limited clinical use due to side effects.
Compared to these compounds, (+)-Cyclazocine offers a balance of efficacy and safety, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C18H25NO |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12?,17-,18+/m1/s1 |
InChI Key |
YQYVFVRQLZMJKJ-ALTJMEPPSA-N |
Isomeric SMILES |
CC1[C@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.